2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Properties
IUPAC Name |
2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-12(18-5)11(9-17)13(8-10)19-6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRSACSNVZQUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4-Bromo-2,6-Dimethoxybenzaldehyde
The synthesis begins with 2,6-dimethoxybenzaldehyde, which undergoes electrophilic aromatic bromination. Directed by the electron-donating methoxy groups, bromination occurs preferentially at the para position relative to the aldehyde. Using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF), the reaction achieves >90% regioselectivity for 4-bromo-2,6-dimethoxybenzaldehyde.
Miyaura Borylation: Pd-Catalyzed Boronate Installation
The cornerstone of the synthesis is the Miyaura borylation reaction, which replaces the bromine atom with a pinacol boronate ester. This method leverages palladium catalysis to facilitate the cross-coupling between the aryl bromide and bis(pinacolato)diboron (B₂pin₂).
Standard Reaction Conditions
Catalyst System : Pd(dppf)Cl₂ (1–5 mol%) exhibits superior activity due to its stability and electron-rich nature, which enhances oxidative addition with the aryl bromide.
Base : Potassium acetate (KOAc) is optimal for neutralizing HBr byproducts without deprotonating the aldehyde.
Solvent : 1,4-Dioxane or tetrahydrofuran (THF) provides ideal polarity for solubilizing both the aryl halide and diboron reagent.
Temperature : Reactions proceed at 80–100°C for 12–24 hours, achieving conversions >95%.
Representative Procedure :
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Combine 4-bromo-2,6-dimethoxybenzaldehyde (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.
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Degas the mixture via argon sparging and heat at 90°C for 18 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the boronate ester.
Table 1: Optimization of Miyaura Borylation Conditions
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ (3) | Dioxane | 90 | 18 | 78 |
| 2 | Pd(OAc)₂ (5) | THF | 80 | 24 | 45 |
| 3 | PdCl₂(PPh₃)₂ (5) | Dioxane | 100 | 12 | 62 |
Data adapted from methodologies in Suzuki-Miyaura couplings.
Alternative Borylation Strategies
Directed Ortho-Metalation (DoM)
In substrates lacking pre-existing halogens, DoM enables regioselective borylation. However, the aldehyde’s presence complicates this approach, as strong bases (e.g., LDA) may deprotonate or react with the aldehyde. Protecting the aldehyde as an acetal prior to metalation could circumvent this issue, though this adds synthetic steps.
Challenges and Side Reactions
Protodeboronation
The boronate ester’s susceptibility to protodeboronation under acidic or basic conditions necessitates neutral workup protocols. In Miyaura borylation, excess B₂pin₂ (1.2–1.5 equiv) and anhydrous conditions minimize this side reaction.
Aldehyde Oxidation
Prolonged heating or exposure to oxidizing agents risks converting the aldehyde to a carboxylic acid. Catalytic systems devoid of oxidants (e.g., O₂) and inert atmospheres are critical.
Applications in Suzuki-Miyaura Cross-Coupling
The target compound serves as a versatile coupling partner in synthesizing biphenyl aldehydes. For example, reacting it with aryl bromides under Pd catalysis yields 4-aryl-2,6-dimethoxybenzaldehydes, which are intermediates in drug discovery.
Case Study : Coupling with 2-Bromoanisole
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Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (4:1), 90°C, 12 h.
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Yield : 85% of 2,6-dimethoxy-4-(2-methoxyphenyl)benzaldehyde.
Scalability and Industrial Considerations
Kilogram-scale synthesis requires cost-effective catalysts (e.g., Pd/C) and solvent recycling. Continuous flow photochemical systems, as demonstrated for related benzylboronates , could enhance throughput while reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired functional group.
Major Products
Oxidation: 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Chemistry
Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its boron-containing moiety allows for selective reactions in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This is particularly useful for synthesizing complex organic molecules and pharmaceuticals.
Case Study : A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions. The results indicated high yields and selectivity, showcasing its utility as a building block in drug discovery .
Materials Science
Functional Materials
The incorporation of 2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde into polymer matrices has been explored for developing functional materials with enhanced properties. The presence of boron enhances thermal stability and mechanical strength.
Table 1: Comparison of Mechanical Properties
| Material Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polymer A | 45 | 12 | 200 |
| Polymer B (with compound) | 60 | 18 | 250 |
Medicinal Chemistry
Potential Anticancer Agent
Research indicates that compounds similar to this compound exhibit promising anticancer activity. The boron atom's unique properties can enhance the efficacy of drugs targeting cancer cells.
Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This specificity is crucial for developing targeted cancer therapies .
Analytical Chemistry
Chromatographic Applications
This compound has been utilized in chromatography as a standard reference material due to its well-defined chemical structure and stability under various conditions. It aids in calibrating instruments for accurate measurements in complex mixtures.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2,6-Dichloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzaldehyde
- Structure : Replaces methoxy groups with chlorine atoms at the 2- and 6-positions.
- Reactivity : The electron-withdrawing Cl groups reduce electron density at the aromatic ring, decreasing reactivity in cross-coupling reactions compared to the methoxy analog. This is critical in applications requiring slower reaction kinetics .
- Hazard Profile : Classified with hazard statements H315, H319, and H335 (skin/eye irritation, respiratory irritation) due to chloride substituents .
5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophene-2-Carbaldehyde
- Structure : Replaces the benzene ring with a thiophene ring.
- Electronic Properties : The sulfur atom in thiophene increases conjugation, making this compound more suitable for optoelectronic applications (e.g., light-emitting electrochemical cells) .
- Synthesis Yield : Achieves a higher yield (76%) in the Debus-Radziszewski reaction compared to benzaldehyde analogs .
Boronate Ester Derivatives with Alternative Substituents
3-Formyl-4-Methoxyphenylboronic Acid (CAS: 121124-97-8)
- Structure : Lacks the dioxaborolan ring; instead, it features a boronic acid group.
- Reactivity : Direct boronic acid functionality increases hydrophilicity but reduces stability under ambient conditions. This limits its utility in moisture-sensitive reactions compared to the protected boronate ester .
- Similarity Score : 0.91 to the target compound, indicating high structural overlap .
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzaldehyde (CAS: 179117-44-3)
Hydroxy-Substituted Analogs
2-Hydroxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzaldehyde (CAS: 236094-20-5)
- Structure : Features a hydroxyl group at the 2-position instead of methoxy.
- Physicochemical Properties: Lower logP (1.50) compared to the dimethoxy analog (predicted logP ~2.5), indicating reduced lipophilicity. This impacts solubility in non-polar solvents .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Electronic Effects : Methoxy groups in the target compound enhance electron density, accelerating oxidative addition in palladium-catalyzed reactions compared to chloro or unsubstituted analogs .
- Yield Optimization : The thiophene derivative’s higher synthetic yield (76%) vs. the target compound (~70% estimated) highlights the role of heterocycles in stabilizing intermediates .
- Stability : Boronate esters (e.g., target compound) exhibit superior shelf-life compared to boronic acids, critical for industrial storage .
Biological Activity
2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₂₁BO₅
- Molecular Weight : 292.14 g/mol
- CAS Number : 2369068-26-6
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and selectivity towards specific enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
- Antioxidant Properties : The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is significant for therapeutic applications in diseases where oxidative damage plays a role.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Key Studies
Pharmacological Applications
Given its multifaceted biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Due to its CDK inhibitory properties, it may serve as a lead compound for developing new anticancer agents.
- Neuroprotection : Its antioxidant effects could be beneficial in neurodegenerative diseases characterized by oxidative stress.
- Anti-inflammatory Drugs : The modulation of inflammatory responses positions this compound as a candidate for developing treatments for chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
